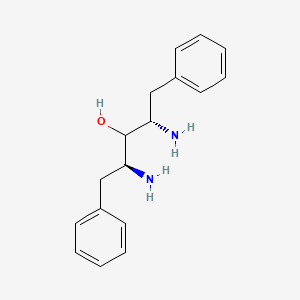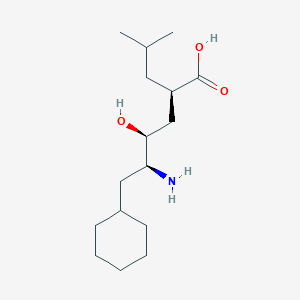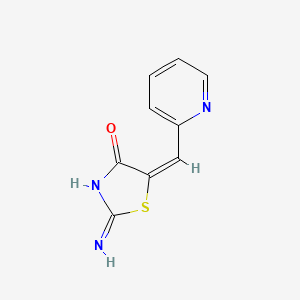![molecular formula C18H15ClN4O3S B10757477 N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B10757477.png)
N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide is a complex organic compound with a molecular structure that suggests it might be involved in various biochemical processes Its intricate arrangement of atoms and functional groups makes it a subject of interest in multiple fields of scientific research, particularly chemistry and biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide typically involves multiple steps. Starting from commercially available precursors, the synthetic route may include:
Formation of the quinoline core through cyclization reactions.
Introduction of the amino-oxoethyl side chain via acylation or alkylation.
Incorporation of the thienopyrrole moiety using heteroaromatic synthesis techniques.
Coupling of these intermediates under controlled conditions to ensure stereochemical integrity.
Final chlorination step to add the chloro substituent.
Industrial Production Methods Industrial production of this compound would likely involve large-scale batch reactions with careful control of temperature, pressure, and reagent purity. The use of automated reactors and in-line analytical techniques ensures high yield and purity. Optimization of catalysts and solvents plays a crucial role in enhancing the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: Potential modification of the amino-oxoethyl side chain or the quinoline core.
Reduction: Selective reduction of the ketone groups to secondary alcohols.
Substitution: Nucleophilic substitution reactions at the chloro substituent.
Common Reagents and Conditions Common reagents used in these reactions might include:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles like amines or thiols for substitution reactions.
Major Products Formed Major products from these reactions depend on the specific conditions but could include modified quinoline derivatives, reduced thienopyrroles, and substituted amides, each with potential new applications and properties.
Applications De Recherche Scientifique
N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide finds applications across a wide range of scientific disciplines:
Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: Potential inhibitor or modulator of specific enzymes or receptors due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as quinoline derivatives or thienopyrroles, N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Quinoline-2-carboxamides
Thienopyrrole-based inhibitors
Amino-oxoethyl-substituted derivatives
What makes this compound unique is the specific arrangement of these groups, providing a distinct set of chemical and biological properties.
That was a dense one! Curious if there's any specific aspect you want to dig deeper into?
Propriétés
Formule moléculaire |
C18H15ClN4O3S |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O3S/c19-14-7-10-6-11(22-17(10)27-14)16(25)21-12-5-9-3-1-2-4-13(9)23(18(12)26)8-15(20)24/h1-4,6-7,12,14H,5,8H2,(H2,20,24)(H,21,25)/t12-,14?/m0/s1 |
Clé InChI |
ACSGSLPOHKRZCY-NBFOIZRFSA-N |
SMILES isomérique |
C1[C@@H](C(=O)N(C2=CC=CC=C21)CC(=O)N)NC(=O)C3=CC4=CC(SC4=N3)Cl |
SMILES canonique |
C1C(C(=O)N(C2=CC=CC=C21)CC(=O)N)NC(=O)C3=CC4=CC(SC4=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide](/img/structure/B10757406.png)
![3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide](/img/structure/B10757415.png)
![N~2~-[(Benzyloxy)carbonyl]-N-[(1S,2S)-2-hydroxy-1-(4-hydroxybenzyl)propyl]-L-leucinamide](/img/structure/B10757418.png)

![N-(1-Cyanocyclopropyl)-3-({[(2S)-5-oxopyrrolidin-2-YL]methyl}sulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide](/img/structure/B10757422.png)
![1-{7-Cyclohexyl-6-[4-(4-Methylpiperazin-1-Yl)benzyl]-7h-Pyrrolo[2,3-D]pyrimidin-2-Yl}methanamine](/img/structure/B10757430.png)
![1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide](/img/structure/B10757432.png)
![N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide](/img/structure/B10757434.png)

![6-Amino-2-[(2-Morpholin-4-Ylethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10757447.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-6-pyridinyl)methyl]acetamide](/img/structure/B10757455.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-3-methyl-6-pyridinyl)methyl]acetamide](/img/structure/B10757458.png)
![N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-4-methoxy-2,3,6-trimethylbenzenesulfonamide](/img/structure/B10757463.png)

